2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a furan ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
- 3-Acetyl-2,5-dimethylfuran
Uniqueness
Compared to similar compounds, 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H27N3O3/c1-15-5-6-18(4)22(10-15)28-14-19-7-8-21(29-19)23-26-20(11-25)24(30-23)27-12-16(2)9-17(3)13-27/h5-8,10,16-17H,9,12-14H2,1-4H3 |
InChI Key |
HOJUHOIIRHKXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=C(C=CC(=C4)C)C)C#N)C |
Origin of Product |
United States |
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